

# 2-Benzyloxypyrimidine-5-boronic acid chemical structure and analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Benzyloxypyrimidine-5-boronic acid

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## An In-depth Technical Guide to 2-Benzyloxypyrimidine-5-boronic acid

This technical guide provides a comprehensive overview of **2-Benzyloxypyrimidine-5-boronic acid**, a key intermediate in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and analysis.

## Chemical Structure and Properties

**2-Benzyloxypyrimidine-5-boronic acid** is an organic compound featuring a pyrimidine ring substituted with a benzyloxy group at the 2-position and a boronic acid group at the 5-position. Boronic acids are organic compounds related to boric acid where one hydroxyl group is replaced by an alkyl or aryl group.[1] They are widely used in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[2][3]

The key structural features of this molecule make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Pyrimidine derivatives, in particular, are of great interest to medicinal chemists as they are present in many biologically active compounds.[2]

Table 1: Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>11</sub> BN <sub>2</sub> O <sub>3</sub>	
Molecular Weight	229.03 g/mol	
IUPAC Name	(2-(benzyloxy)pyrimidin-5-yl)boronic acid	
Purity (typical)	≥96%	[4]

Note: The pinacol ester of this compound, **2-Benzyloxypyrimidine-5-boronic acid**, pinacol ester, has a molecular weight of 312.17 g/mol .[4]

## Synthesis Pathway

The synthesis of aryl boronic acids like **2-Benzyloxypyrimidine-5-boronic acid** typically involves a lithium-halogen exchange reaction on an appropriately substituted aryl halide, followed by reaction with a trialkyl borate.[5][6][7] In this case, the starting material would be 5-bromo-2-benzyloxypyrimidine.



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Caption: Synthesis of **2-Benzyloxypyrimidine-5-boronic acid**.

## Experimental Protocol: Synthesis

- Preparation: Dissolve 5-bromo-2-benzyloxypyrimidine in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C for approximately one hour to ensure complete lithium-halogen exchange.[6]

- Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[6]
- Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[6]
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final **2-Benzyloxypyrimidine-5-boronic acid**.

## Chemical Analysis

The structural confirmation and purity assessment of **2-Benzyloxypyrimidine-5-boronic acid** are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For boronic acids, both  $^1\text{H}$  NMR and  $^{11}\text{B}$  NMR are particularly informative.

**$^1\text{H}$  NMR Spectroscopy:** The  $^1\text{H}$  NMR spectrum will show characteristic signals for the protons on the pyrimidine ring, the benzyloxy group, and the hydroxyl groups of the boronic acid. The chemical shifts will be influenced by the electronic environment of each proton.

**$^{11}\text{B}$  NMR Spectroscopy:**  $^{11}\text{B}$  NMR is a convenient method for monitoring the pKa of boronic acids and their binding to diols.[8][9] The chemical shift of the boron atom provides information about its coordination state. The pKa of a typical boronic acid is around 9, but this can change in the presence of diols as they form tetrahedral boronate complexes.[1][8]

## Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve a small amount of the synthesized **2-Benzyloxypyrimidine-5-boronic acid** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).

- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
- $^{11}\text{B}$  NMR Acquisition: Acquire the  $^{11}\text{B}$  NMR spectrum. The chemical shifts are typically referenced to an external standard.
- Data Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure of the molecule.

## Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The analysis of boronic acids by mass spectrometry can be complicated by their tendency to form cyclic anhydrides (boroxines), especially in the gas phase at high temperatures.[\[10\]](#)

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds like boronic acids, often allowing for direct analysis without derivatization.[\[10\]](#) Electrospray ionization (ESI) is a common ionization technique for this purpose.

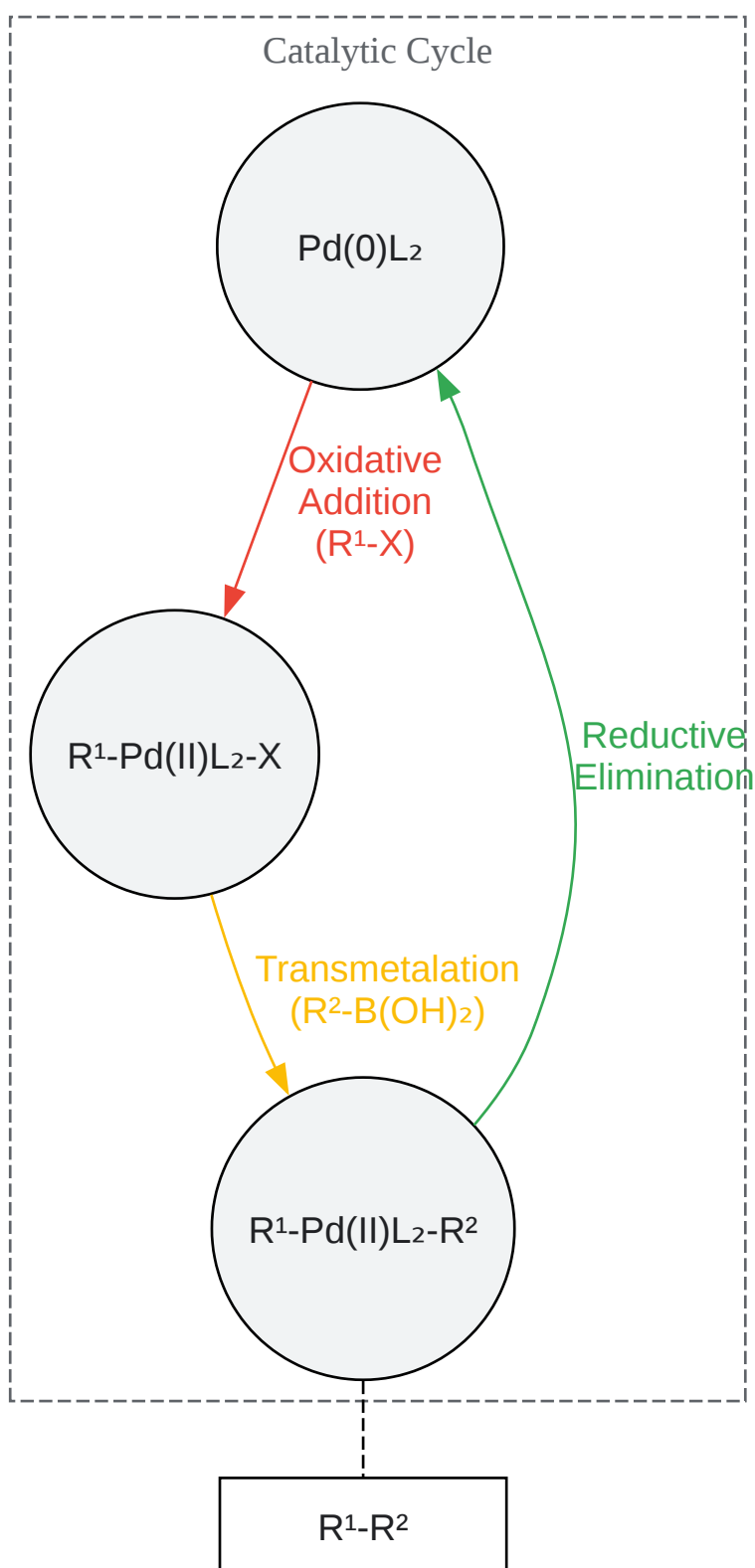
## Experimental Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **2-Benzylloxypyrimidine-5-boronic acid** in a suitable solvent mixture, such as acetonitrile and water.
- Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of an additive like ammonium acetate.[\[11\]](#)
- Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer equipped with an ESI source. In negative ion mode, the deprotonated molecule  $[\text{M}-\text{H}]^-$  would be expected.[\[10\]](#)
- Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio ( $m/z$ ) of the parent ion, confirming the molecular weight of the compound. Fragmentation data can provide further structural information.[\[10\]](#)

## Applications in Suzuki-Miyaura Cross-Coupling

A primary application of **2-Benzylloxypyrimidine-5-boronic acid** is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.<sup>[12]</sup> Pyrimidine-containing biaryl structures, which can be synthesized using this method, are important scaffolds in many drug discovery programs.<sup>[13]</sup>

The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst.<sup>[2]</sup>



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [2-Benzyloxypyrimidine-5-boronic acid chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595958#2-benzyloxypyrimidine-5-boronic-acid-chemical-structure-and-analysis]

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